molecular formula C17H24O3 B14579620 1-[4-(Heptyloxy)phenyl]butane-1,3-dione CAS No. 61551-92-6

1-[4-(Heptyloxy)phenyl]butane-1,3-dione

Cat. No.: B14579620
CAS No.: 61551-92-6
M. Wt: 276.4 g/mol
InChI Key: VDBLWECQXMXKII-UHFFFAOYSA-N
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Description

1-[4-(Heptyloxy)phenyl]butane-1,3-dione is an organic compound characterized by its unique structure, which includes a heptyloxy group attached to a phenyl ring, and a butane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Heptyloxy)phenyl]butane-1,3-dione typically involves the reaction of 4-(heptyloxy)benzaldehyde with acetylacetone under basic conditions. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization to form the desired diketone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Heptyloxy)phenyl]butane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[4-(Heptyloxy)phenyl]butane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Heptyloxy)phenyl]butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Phenyl-1,3-butanedione: Similar structure but lacks the heptyloxy group.

    4-(Heptyloxy)benzaldehyde: Precursor in the synthesis of the target compound.

    Acetylacetone: Another diketone with similar reactivity.

Uniqueness: 1-[4-(Heptyloxy)phenyl]butane-1,3-dione is unique due to the presence of the heptyloxy group, which imparts distinct physical and chemical properties

Properties

CAS No.

61551-92-6

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

1-(4-heptoxyphenyl)butane-1,3-dione

InChI

InChI=1S/C17H24O3/c1-3-4-5-6-7-12-20-16-10-8-15(9-11-16)17(19)13-14(2)18/h8-11H,3-7,12-13H2,1-2H3

InChI Key

VDBLWECQXMXKII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)C

Origin of Product

United States

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